![molecular formula C16H16ClNOS B5763879 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide CAS No. 6192-79-6](/img/structure/B5763879.png)
2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide, also known as CETSA (Cellular Thermal Shift Assay) compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CETSA is a tool used to identify the direct targets of small molecules in cells and tissues, which can provide valuable insights into drug action and selectivity.
Mechanism of Action
2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide works by monitoring the thermal stability of proteins in cells and tissues. When cells are exposed to heat, proteins that are bound to small molecules will become more stable, while unbound proteins will become less stable. By measuring the thermal stability of proteins in the presence and absence of small molecules, 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide can identify the direct targets of small molecules in cells and tissues.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide does not have any direct biochemical or physiological effects on cells or tissues. Instead, it is a tool used to identify the direct targets of small molecules in cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide is its ability to identify the direct targets of small molecules in cells and tissues, which can provide valuable insights into drug action and selectivity. 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide is also a label-free technique, which means that it does not require the use of fluorescent or radioactive labels.
However, there are also some limitations to using 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide. One limitation is that it requires a large amount of starting material, which can be a challenge when working with limited samples. Another limitation is that 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide is not suitable for all targets, as some proteins may not be amenable to thermal stabilization.
Future Directions
There are several future directions for 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide research. One direction is to further optimize the technique to reduce the amount of starting material required. Another direction is to develop new tools and methods for analyzing 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide data, such as machine learning algorithms. Additionally, 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide could be used in combination with other techniques, such as mass spectrometry, to provide a more comprehensive understanding of drug targets and mechanisms of action.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide involves a multi-step process that includes the reaction of 4-chlorobenzenethiol with 2-ethylbenzoyl chloride in the presence of a base to yield 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide. The compound can be further purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide has been widely used in various scientific research applications, including drug discovery, target identification, and validation. The technique allows for the identification of the direct targets of small molecules in cells and tissues, which can provide valuable insights into drug action and selectivity. 2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide has been used to study a wide range of targets, including kinases, nuclear receptors, and ion channels.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-2-12-5-3-4-6-15(12)18-16(19)11-20-14-9-7-13(17)8-10-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRCCKDJAWANSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977466 |
Source
|
Record name | 2-[(4-Chlorophenyl)sulfanyl]-N-(2-ethylphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-n-(2-ethylphenyl)acetamide | |
CAS RN |
6192-79-6 |
Source
|
Record name | 2-[(4-Chlorophenyl)sulfanyl]-N-(2-ethylphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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